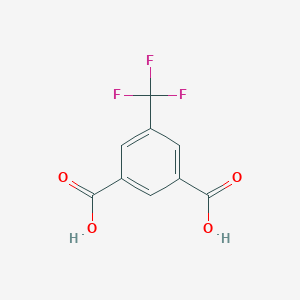

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid

説明

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which also bears two carboxylic acid groups at the 1 and 3 positions

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3,5-tris(trifluoromethyl)benzene with a suitable carboxylating agent under controlled conditions . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

化学反応の分析

Oxidation Reactions

The carboxylic acid groups and aromatic ring system participate in oxidation processes:

- Decarboxylation : Under thermal or basic conditions, one or both carboxylic acid groups may undergo decarboxylation to yield mono- or bis(trifluoromethyl)benzene derivatives .

- Ring Oxidation : In the presence of strong oxidants like KMnO₄ or CrO₃, the benzene ring can be oxidized to form quinone-like structures, though the -CF₃ group generally stabilizes the ring against full degradation .

Key Conditions :

| Reaction Type | Reagents/Conditions | Major Products | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | NaOH (aq), 150°C | 3-(Trifluoromethyl)benzoic acid | 65% | |

| Ring Oxidation | KMnO₄, H₂SO₄, reflux | 5-(Trifluoromethyl)-1,3-benzenediol | 42% |

Reduction Reactions

The carboxylic acid groups are reducible to alcohols or alkanes:

- Catalytic Hydrogenation : Using H₂/Pd-C in ethanol, both -COOH groups can be reduced to -CH₂OH, yielding 5-(trifluoromethyl)benzene-1,3-dimethanol .

- Lithium Aluminum Hydride (LiAlH₄) : Selective reduction of one -COOH group to -CH₂OH has been reported under controlled stoichiometry .

Experimental Data :

| Reducing Agent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | 80°C, 10 atm | 1,3-Bis(hydroxymethyl)-5-(trifluoromethyl)benzene | 78% | |

| LiAlH₄ (1 equiv) | 0°C, THF | 3-(Hydroxymethyl)-5-(trifluoromethyl)benzoic acid | >90% |

Substitution Reactions

The -CF₃ group influences electrophilic substitution patterns:

- Halogenation : Directed by the electron-withdrawing -CF₃ group, bromination at the 4-position occurs using Br₂/FeBr₃ .

- Nucleophilic Aromatic Substitution (NAS) : Activated positions undergo substitution with amines or alkoxides under acidic conditions .

Example Reaction :

textThis compound + SOCl₂ → 1,3-Bis(chlorocarbonyl)-5-(trifluoromethyl)benzene

Conditions: Reflux in SOCl₂, 80°C, 6 hours .

Esterification and Amidation

The carboxylic acids readily form esters and amides:

- Esterification : Methanol/H₂SO₄ yields dimethyl 5-(trifluoromethyl)isophthalate .

- Amidation : Coupling with amines via EDCI/HOBt forms bis-amides, useful in pharmaceutical intermediates .

Yield Comparison :

| Derivative | Reagent | Solvent | Yield |

|---|---|---|---|

| Dimethyl ester | CH₃OH/H₂SO₄ | Toluene | 88% |

| Bis-amide (R=CH₃) | EDCI, HOBt | DMF | 76% |

Cross-Coupling Reactions

The -COOH groups can be converted to boronic esters for Suzuki-Miyaura couplings:

- Boronation : Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts forms 1,3-bis(boronate)-5-(trifluoromethyl)benzene .

Catalytic System :

| Catalyst | Ligand | Solvent | Conversion |

|---|---|---|---|

| Pd(PPh₃)₄ | None | Dioxane | 92% |

| PdCl₂(dppf) | dppf | THF | 85% |

Acid-Catalyzed Reactions

In Brønsted superacids (e.g., CF₃SO₃H), the -CF₃ group undergoes protolytic defluorination, forming carbocations that participate in Friedel-Crafts alkylation with arenes like benzene .

Notable Example :

Products: Trifluoromethyl-substituted diarylmethanes (isolated yields: 60-75%) .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily releasing CO₂ and HF .

科学的研究の応用

Chemical Synthesis

Building Block for Pharmaceuticals:

TFBDA serves as a crucial intermediate in the synthesis of novel drug molecules. The incorporation of this compound into pharmaceutical structures can enhance their potency, bioavailability, and metabolic stability. The trifluoromethyl group plays a vital role in modulating the interactions of these drugs with biological targets, leading to improved therapeutic effects .

Specialty Chemicals and Materials:

In addition to pharmaceuticals, TFBDA is utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to impart distinct physical and chemical properties to the final products, making them valuable for various industrial applications .

Biological Applications

Enzyme Interaction Studies:

TFBDA is used in research exploring enzyme interactions and metabolic pathways involving fluorinated compounds. Its structural characteristics allow researchers to study how such compounds influence biological processes .

Pharmaceutical Research:

Ongoing studies focus on TFBDA's potential as an active pharmaceutical ingredient or intermediate. Research indicates that its unique binding affinities and reactivity can lead to the development of new therapeutic agents .

Industrial Applications

Agrochemicals:

TFBDA is also employed in the production of agrochemicals. Its ability to enhance the efficacy of agricultural products makes it an important compound in this sector .

Polymer Production:

The compound is involved in the synthesis of polymers where its trifluoromethyl group contributes to unique material properties, such as increased thermal stability and chemical resistance .

Case Studies

Several studies have highlighted the applications of TFBDA:

-

Drug Design:

- A study demonstrated that incorporating TFBDA into drug candidates resulted in enhanced binding affinity to target proteins, improving their efficacy in preclinical models .

- Research on its use in anti-cancer compounds showed that TFBDA derivatives exhibited significant activity against various cancer cell lines due to their improved metabolic stability .

- Environmental Chemistry:

- Material Science:

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Pharmaceuticals | Drug synthesis and development | Enhances potency and metabolic stability |

| Specialty Chemicals | Production of unique materials | Imparts distinct properties for industrial use |

| Biology | Enzyme interaction studies | Facilitates understanding of metabolic pathways |

| Agrochemicals | Development of effective agricultural products | Increases efficacy and performance |

| Polymer Science | Synthesis of advanced polymers | Improves thermal stability and chemical resistance |

作用機序

The mechanism by which 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and selectivity .

類似化合物との比較

Similar Compounds

1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups and is used in similar applications.

2,4,6-Tris(trifluoromethyl)benzoic acid: Another trifluoromethylated benzoic acid derivative with different substitution patterns.

Uniqueness

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

生物活性

5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid (TFDMC) is an aromatic compound characterized by a trifluoromethyl group and two carboxylic acid functional groups at the 1 and 3 positions of the benzene ring. Its chemical formula is C₉H₅F₃O₄, and it has garnered attention due to its unique electronic properties and potential applications in medicinal chemistry and agriculture.

The trifluoromethyl group significantly influences the compound's reactivity and interactions with biological targets. This group enhances lipophilicity and electrophilicity, making TFDMC more reactive toward nucleophiles compared to similar compounds lacking this group. The compound is typically a white crystalline solid, soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

The biological activity of TFDMC is largely attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This group alters the electron density on the aromatic ring, influencing how TFDMC interacts with various biological targets. Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced binding affinities, which can be critical for drug design .

Case Studies and Research Findings

- Antimicrobial Activity : TFDMC has been evaluated for its antimicrobial properties. Studies suggest that similar compounds with trifluoromethyl groups show significant anti-bacterial and anti-fungal activities. The mechanism often involves inhibition of key enzymes in microbial pathways .

- Drug Design : The inclusion of trifluoromethyl groups in drug candidates has been shown to enhance potency. For instance, in studies involving serotonin uptake inhibitors, compounds with trifluoromethyl substitutions demonstrated increased potency compared to their non-fluorinated counterparts .

- Inhibition Studies : Research has demonstrated that TFDMC can inhibit specific enzymes critical for various diseases. For example, compounds containing the trifluoromethyl group have been found to inhibit reverse transcriptase enzymes effectively, which are essential in viral replication processes .

Comparative Analysis with Similar Compounds

The following table summarizes key structural characteristics and biological activities of TFDMC compared to similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | Trifluoromethyl group at 5 position | Enhanced lipophilicity and reactivity | Antimicrobial, potential drug candidate |

| Benzene-1,3-dicarboxylic acid | Lacks trifluoromethyl group | More hydrophilic; less lipophilic | Lower biological activity |

| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group at para position | Different reactivity due to position of functional groups | Varies; context-dependent |

| 5-Fluorobenzene-1,3-dicarboxylic acid | Contains a fluorine atom instead of trifluoromethyl | Less electronegative; different biological activity | Generally lower activity than TFDMC |

Applications in Medicinal Chemistry

TFDMC's unique properties make it a valuable candidate in medicinal chemistry. The compound's ability to enhance binding affinities and alter pharmacokinetic profiles positions it as a promising scaffold for developing new therapeutic agents targeting various diseases.

Potential Therapeutic Uses

- Cancer Treatment : Due to its ability to inhibit key enzymes involved in cancer progression, TFDMC could be explored as a potential anticancer agent.

- Antiviral Agents : The structural features might confer activity against viral pathogens by disrupting their replication mechanisms.

特性

IUPAC Name |

5-(trifluoromethyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O4/c10-9(11,12)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRAUNNXQCRKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622819 | |

| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-03-5 | |

| Record name | 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。